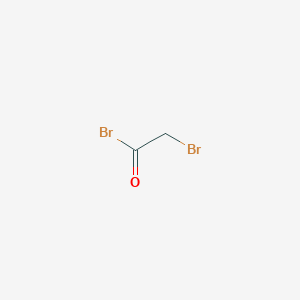

Bromoacetyl bromide

Overview

Description

Bromoacetyl bromide is widely used in the synthesis of fine chemicals, agrochemicals, dyes, and pharmaceuticals . As an acylating agent, it reacts with 10H-phenothiazine to give 10-bromoacetyl-10H-phenothiazine . It is a water-white liquid with a pungent odor .

Synthesis Analysis

Bromoacetyl bromide is prepared by reaction of acetic acid and bromine in the presence of red phosphorous at 140 °C . It is also used in the synthesis of linear peptides that are based on amino acid sequences of parent proteins .Molecular Structure Analysis

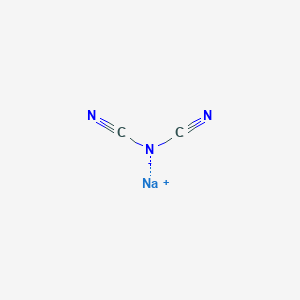

The molecular formula of Bromoacetyl bromide is C2H2Br2O . Its average mass is 201.845 Da and its Monoisotopic mass is 199.847229 Da .Chemical Reactions Analysis

Bromoacetyl bromide is employed as an acylating reagent and in the production of heterocyclic compounds . It can convert amines to azido acetamides .Physical And Chemical Properties Analysis

Bromoacetyl bromide has a density of 2.317 g/mL at 25 °C (lit.) . Its boiling point is 147-150 °C (lit.) .Scientific Research Applications

Synthesis of 3-(Bromoacetyl)coumarin Derivatives

- Summary of Application: Bromoacetyl bromide is used in the synthesis of 3-(bromoacetyl)coumarin derivatives, which are versatile building blocks in the preparation of polyfunctionalized heterocyclic systems .

- Methods of Application: The synthetic routes of 3-(bromoacetyl)coumarin derivatives involve chemical reactions of 3-(bromoacetyl)coumarins .

- Results or Outcomes: The 3-(bromoacetyl)coumarins have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

Production of Antibacterial Reverse Osmosis Membranes

- Summary of Application: Bromoacetyl bromide is used in the modification of cellulose diacetate to produce antibacterial reverse osmosis membranes .

- Methods of Application: The esterification between highly active bromoacetyl bromide and hydroxyl groups under mild conditions is used to introduce antibacterial alkyl bromide groups into cellulose diacetate .

- Results or Outcomes: The modified cellulose acetate reverse osmosis membrane showed much higher antibacterial ability than unmodified RO membranes, with relative bactericidal rates against E. coli (gram negative) and S. aureus (gram positive) higher than 73.0% and 93.5%, respectively .

Synthesis of Fine Chemicals, Agrochemicals, Dyes and Pharmaceuticals

- Summary of Application: Bromoacetyl bromide is widely used in the synthesis of fine chemicals, agrochemicals, dyes and pharmaceuticals .

- Methods of Application: As an acylating agent, bromoacetyl bromide reacts with 10H-phenothiazine to give 10-bromoacetyl-10H-phenothiazine .

- Results or Outcomes: The reaction results in the production of 10-bromoacetyl-10H-phenothiazine, which is a significant compound in the mentioned industries .

Production of Heterocyclic Compounds

- Summary of Application: Bromoacetyl bromide is employed as an acylating reagent in the production of heterocyclic compounds .

- Methods of Application: Bromoacetyl bromide can be used to convert amines to azido acetamides .

- Results or Outcomes: The conversion results in the production of azido acetamides, which are important intermediates in the synthesis of various bioactive heterocyclic scaffolds .

Synthesis of Menthol Glycinates

- Summary of Application: Bromoacetyl bromide is used in the synthesis of menthol glycinates, a new class of potential cooling agents .

- Methods of Application: The synthesis involves two steps, starting from bromoacetyl bromide and (−)-menthol. The resulting brominated menthol ester readily undergoes substitution reactions with NH3 and 1° or 2° amines to provide menthol glycinates .

- Results or Outcomes: The menthol glycinates could have potential as cooling agents. Glycine itself has been used as a flavor-enhancing component, so it’s reasoned that glycine esters with (−)-menthol could have potential as cooling agents .

Production of 4-(2-bromoacetylamino)benzenearsonic acid

- Summary of Application: Bromoacetyl bromide is used to convert p-arsanilic acid to 4-(2-bromoacetylamino)benzenearsonic acid, a precursor to 4-(N-(S-penicillaminylacetyl)amino)phenylarsonous acid (PENAO), a metal-based drug .

- Methods of Application: The conversion involves the reaction of bromoacetyl bromide with p-arsanilic acid .

- Results or Outcomes: The conversion results in the production of 4-(2-bromoacetylamino)benzenearsonic acid, which is a significant compound in the development of metal-based drugs .

These are just a few of the many applications of Bromoacetyl bromide in scientific research. Its uses are not limited to the ones mentioned above.

Synthesis of Polyfunctionalized Heterocyclic Systems

- Summary of Application: Bromoacetyl bromide is used in the synthesis of polyfunctionalized heterocyclic systems .

- Methods of Application: The synthetic routes involve chemical reactions of 3-(bromoacetyl)coumarins .

- Results or Outcomes: The 3-(bromoacetyl)coumarins have been used as starting points towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .

Synthesis of Biodegradable Thermoplastic Copolymer

- Summary of Application: Bromoacetyl bromide is used in the preparation of bromoactylated starch which is a biodegradable thermoplastic copolymer .

- Methods of Application: The synthetic routes involve the reaction of bromoacetyl bromide with starch .

- Results or Outcomes: The reaction results in the production of bromoactylated starch, which is a significant compound in the development of biodegradable thermoplastic copolymers .

Safety And Hazards

Future Directions

Bromoacetyl bromide has been used in the synthesis of many important intermediates to yield therapeutically active compounds . It has also been used in the modification of cellulose diacetate to create antibacterial alkyl bromide groups . This method offers a new approach for antibacterial and functional modification of CA-RO membranes .

properties

IUPAC Name |

2-bromoacetyl bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Br2O/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTRKXWIZZZYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Br2O | |

| Record name | BROMOACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060506 | |

| Record name | Acetyl bromide, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoacetyl bromide appears as a water-white liquid with a pungent odor. Denser than water. Irritates skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Fuming water-white liquid with a pungent odor; [CAMEO] Colorless to light yellow liquid with an extremely irritating odor; [CHRIS] Dark brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | BROMOACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20372 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

298 °F at 760 mmHg (USCG, 1999) | |

| Record name | BROMOACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.317 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | BROMOACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Bromoacetyl bromide | |

CAS RN |

598-21-0 | |

| Record name | BROMOACETYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2649 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl bromide, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl bromide, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetyl bromide, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Carboxymethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B45674.png)

![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)

![4-(Pyrido[3,4-e][1,2,4]triazin-3-yl)benzonitrile](/img/structure/B45681.png)

![4-[(2-Methoxyphenoxy)methyl]piperidine](/img/structure/B45683.png)

![7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B45686.png)